2-(Pyridin-3-yl)terephthalic acid
Description
2-(Pyridin-3-yl)terephthalic acid (C₁₃H₉NO₄; molecular weight: 251.22 g/mol) is a dicarboxylic acid derivative with a pyridinyl substituent at the 2-position of the terephthalic acid backbone. This structural hybrid combines the rigid aromatic framework of terephthalic acid with the electron-rich pyridine moiety, enabling unique coordination and hydrogen-bonding capabilities. The compound’s dual functional groups (carboxylic acids and pyridine) make it a promising candidate for metal-organic frameworks (MOFs), catalysis, and supramolecular chemistry .
Properties
IUPAC Name |
2-pyridin-3-ylterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)8-3-4-10(13(17)18)11(6-8)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMFSJJKJPNLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)terephthalic acid typically involves the reaction of terephthalic acid with a pyridine derivative. One common method is the Suzuki coupling reaction, where terephthalic acid is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(Pyridin-3-yl)terephthalic acid has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicinal Chemistry: The compound’s structure allows it to be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a ligand in the study of protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)terephthalic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional properties of 2-(Pyridin-3-yl)terephthalic acid with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₉NO₄ | 251.22 | Two -COOH, one pyridine | Rigid aromatic core with N-donor site |
| Terephthalic acid (TPA) | C₈H₆O₄ | 166.13 | Two -COOH | Linear aromatic dicarboxylic acid |
| 2-(Pyridin-3-yl)acetic acid | C₇H₇NO₂ | 137.14 | One -COOH, one pyridine | Flexible acetic acid backbone |
| Phthalic acid | C₈H₆O₄ | 166.13 | Two -COOH | Ortho-substituted aromatic acid |
Key Observations :
- Solubility : Terephthalic acid exhibits low water solubility (~0.0015 g/100 mL) due to strong intermolecular hydrogen bonding, whereas 2-(Pyridin-3-yl)acetic acid is more soluble in polar solvents owing to its smaller size and single carboxylic group . The pyridine group in this compound may enhance solubility in organic solvents but is unlikely to significantly increase aqueous solubility compared to TPA .
- Coordination Chemistry : Unlike TPA, this compound can act as a polydentate ligand, forming MOFs or coordination polymers via pyridine N-atom and carboxylic O-atoms. For example, analogous compounds like 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid co-crystals demonstrate hydrogen-bonded networks suitable for material design .
Research Findings
- Crystal Engineering : Co-crystals of pyridine-terephthalic acid derivatives (e.g., N,N'-Bis(pyridin-3-yl)terephthalamide–terephthalic acid) exhibit layered structures stabilized by hydrogen bonds and π-π interactions, enabling tailored porosity in MOFs .
- Thermal Stability : Pyridine-carboxylic acid hybrids generally show higher thermal stability than pure carboxylic acids, as seen in 2-(Pyridin-3-yl)acetic acid hydrochloride (decomposition >200°C) . This property is critical for high-temperature applications like catalytic processes.
Biological Activity
2-(Pyridin-3-yl)terephthalic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring attached to a terephthalic acid moiety. Its chemical structure can be represented as follows:
This compound has shown potential in various biological assays, indicating its utility in drug discovery and development.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a decrease in cell viability by 50% at a concentration of 20 µM after 48 hours. The study concluded that the compound could serve as a lead for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with varying substituents on the pyridine ring have shown improved potency against certain cancer cell lines.
Table 2: Structure-Activity Relationship (SAR) Studies
| Derivative Structure | IC50 (µM) | Activity Type |
|---|---|---|
| 2-(Pyridin-3-yl)-4-methylterephthalic acid | 15 | Anticancer |
| 2-(Pyridin-3-yl)-4-chloroterephthalic acid | 25 | Antimicrobial |
| 2-(Pyridin-3-yl)-4-fluoroterephthalic acid | 10 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
